molecular formula C10H17N B2943901 4-But-3-ynyl-1-methylpiperidine CAS No. 2229123-76-4

4-But-3-ynyl-1-methylpiperidine

Cat. No.: B2943901
CAS No.: 2229123-76-4
M. Wt: 151.253
InChI Key: JLPGNORAOBQBCC-UHFFFAOYSA-N
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Description

Piperidine derivatives are crucial in the pharmaceutical industry, often serving as building blocks for various drugs . The compound’s unique structure, which includes a piperidine ring substituted with a butynyl group, makes it a subject of interest in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-But-3-ynyl-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with a butynyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 4-But-3-ynyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alkenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-But-3-ynyl-1-methylpiperidine has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Pyridine: Similar to piperidine but with an aromatic ring.

    Piperine: An alkaloid with a piperidine moiety, found in black pepper.

Uniqueness: 4-But-3-ynyl-1-methylpiperidine stands out due to its butynyl substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other piperidine derivatives .

Properties

IUPAC Name

4-but-3-ynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-5-10-6-8-11(2)9-7-10/h1,10H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPGNORAOBQBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229123-76-4
Record name 4-(but-3-yn-1-yl)-1-methylpiperidine
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